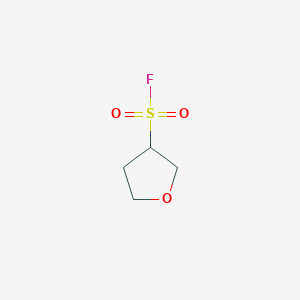
CID 154879096
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 154879096, also known by its chemical name 2-(4-(2-(2,6-dichlorophenylamino)phenyl)piperazin-1-yl)ethanol, is a compound of significant interest in various scientific fields. This compound is characterized by its complex structure, which includes a piperazine ring and a dichlorophenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 154879096 typically involves multiple steps, starting with the preparation of the dichlorophenylamine derivative. This is followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The final step involves the addition of the ethanol group to the piperazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
CID 154879096 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride are used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially in the modification of the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
CID 154879096 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 154879096 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in changes at the cellular level.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-(2,6-dichlorophenylamino)phenyl)piperazin-1-yl)ethanol
- 2-(4-(2-(2,6-dichlorophenylamino)phenyl)piperazin-1-yl)ethanol
Uniqueness
CID 154879096 stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
InChI |
InChI=1S/C20H25N3O3.C2HF3O2/c24-17-15-6-1-2-7-16(15)26-11-4-3-8-19(12-21-13-19)18(25)23-20(14-22-17)9-5-10-20;3-2(4,5)1(6)7/h1-4,6-7,21H,5,8-14H2,(H,22,24)(H,23,25);(H,6,7)/b4-3+; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGFAKXTCVJNIW-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)C3=CC=CC=C3OCC=CCC4(CNC4)C(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CNC(=O)C3=CC=CC=C3OC/C=C/CC4(CNC4)C(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2784393.png)

![2-({[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2784395.png)
![2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2784397.png)
![Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2784398.png)



![2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2784405.png)
![3,3'-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2784408.png)
![5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2784410.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2784414.png)
![N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine](/img/structure/B2784415.png)
